Z-Tyr-OH

Overview

Description

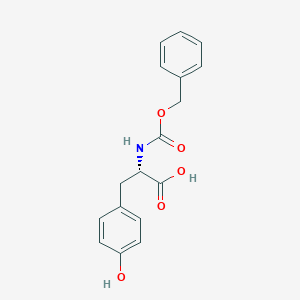

Z-Tyr-OH is an organic compound with the chemical formula C17H17NO5. It is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides, as it helps to prevent unwanted side reactions involving the amino group of tyrosine .

Mechanism of Action

Target of Action

Z-Tyr-OH, also known as N-Benzyloxycarbonyl-L-tyrosine, is a derivative of the amino acid tyrosine . Tyrosine is involved in numerous biochemical processes and is found in the active sites of many enzymes, playing a crucial role in protein-protein and protein-ligand interactions

Mode of Action

It’s known that tyrosine residues can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly alter the function of the proteins in which the tyrosine residues are present. As a tyrosine derivative, this compound may interact with its targets in a similar manner, potentially influencing these post-translational modifications.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It plays a role in the synthesis of proteins, as it is one of the 20 standard amino acids used by cells for this purpose . Additionally, tyrosine residues can be phosphorylated by protein kinases, which is a key aspect of signal transduction processes

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it can be incorporated into proteins or metabolized further . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to provide a comprehensive understanding of its bioavailability and pharmacokinetics.

Result of Action

This could have wide-ranging effects, given the many roles of tyrosine in cellular processes .

Biochemical Analysis

Biochemical Properties

N-Cbz-L-tyrosine is involved in various biochemical processes. It interacts with several enzymes, proteins, and other biomolecules. For instance, tyrosine hydroxylase, an enzyme that catalyzes the first step in the biosynthesis of catecholamines, interacts with N-Cbz-L-tyrosine . This interaction is crucial for the regulation of its activity and the control of catecholamine synthesis .

Cellular Effects

N-Cbz-L-tyrosine influences cell function by interacting with various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the regulation of tyrosine hydroxylase activity, which plays a central role in controlling the synthesis of catecholamines . These catecholamines are involved in many diseases, including neurological disorders, hypertension, and diabetes mellitus .

Molecular Mechanism

The molecular mechanism of N-Cbz-L-tyrosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to tyrosine hydroxylase, influencing its activity and thereby controlling the synthesis of catecholamines .

Metabolic Pathways

N-Cbz-L-tyrosine is involved in the tyrosine metabolism pathway . It interacts with enzymes such as tyrosine hydroxylase

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Tyr-OH can be synthesized by reacting L-tyrosine with N-benzyloxycarbonyl chloride. The process involves dissolving L-tyrosine in a sodium alkaline solution and then adding N-benzyloxycarbonyl chloride. The reaction is promoted by magnetic stirring. After the reaction is complete, the mixture is neutralized with aqueous ammonia or hydrochloric acid to obtain N-benzyloxycarbonyl-L-tyrosine .

Industrial Production Methods

In industrial settings, the synthesis of N-benzyloxycarbonyl-L-tyrosine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-OH undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) as the catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: L-tyrosine and its derivatives.

Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Z-Tyr-OH has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions involving the amino group of tyrosine.

Biology: It serves as a building block for the synthesis of peptides and proteins used in biological studies.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of various biochemical reagents and intermediates.

Comparison with Similar Compounds

Similar Compounds

N-Carbobenzoxy-L-tyrosine: Another derivative of tyrosine with a similar protecting group.

N-Carbobenzoxy-L-phenylalanine: A derivative of phenylalanine with a benzyloxycarbonyl group.

N-Carbobenzoxy-L-tryptophan: A derivative of tryptophan with a benzyloxycarbonyl group.

Uniqueness

Z-Tyr-OH is unique due to its specific structure, which combines the properties of tyrosine with the protective benzyloxycarbonyl group. This combination makes it particularly useful in peptide synthesis, where selective protection of functional groups is essential .

Biological Activity

Z-Tyr-OH, also known as Z-tyrosine, is a protected amino acid derivative with significant relevance in biochemical research and therapeutic applications. This article explores its biological activity, synthesis methods, interactions with biomolecules, and potential therapeutic implications.

Chemical Structure and Properties

This compound has a molecular formula of C17H17NO and a molecular weight of 315.32 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the amino group of tyrosine, which facilitates its use in peptide synthesis by preventing unwanted reactions during the formation of peptide chains. Once the desired peptide sequence is achieved, the Z group can be selectively removed to reveal the free amino group for further functionalization.

Biological Activities

This compound exhibits various biological activities primarily due to its structural features:

- Antioxidant Properties : The phenolic hydroxyl group in this compound enables it to act as a radical scavenger, potentially protecting cells from oxidative stress.

- Influence on Enzyme Activity : this compound can modulate enzyme activity through its interactions with protein structures. It is particularly noted for its role in studies involving tyrosine hydroxylase (TyrH), the rate-limiting enzyme in catecholamine biosynthesis .

- Cellular Signaling : Research indicates that this compound may influence cellular signaling pathways, which could have implications for conditions such as neurodegenerative diseases where dopamine regulation is critical .

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

- Chemical Synthesis : Standard peptide synthesis techniques are employed, utilizing this compound as a building block.

- Enzymatic Methods : Chemo-enzymatic approaches can also be utilized to create more complex peptides involving this compound .

Applications in Research

This compound is widely used in various fields of research:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides that can be used in drug discovery and development.

- Biochemical Studies : Its incorporation into proteins allows researchers to study protein-protein interactions and enzyme kinetics under controlled conditions .

Interaction Studies

Studies focusing on the interactions of this compound with biomolecules have revealed important insights into its biological roles:

- Protein Interactions : The incorporation of this compound into proteins can introduce photocleavable groups, enabling light-controlled modulation of protein function.

- Enzyme Modulation : Research has shown that this compound can affect the activity of enzymes involved in neurotransmitter synthesis, particularly through its influence on TyrH regulation .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, which influences its biological activity. Below is a comparative table highlighting some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Z-Leu-Tyr-OH | C18H19N2O | Contains leucine; different sequence affects properties. |

| Tyr-Gly-Gly-Phe-Leu-OH | C23H28N2O6 | A pentapeptide; more complex with additional amino acids. |

| Z-Tyr-Tyr-OH | C26H26N2O7 | Dityrosine derivative; exhibits different reactivity due to an additional tyrosine residue. |

Uniqueness : this compound's specific sequence involving tyrosine imparts unique chemical reactivity and biological activity compared to similar compounds. Its phenolic group enhances antioxidant capabilities, distinguishing it from others like Z-Leu-Tyr-OH that lack this feature.

Case Studies and Research Findings

Research has documented various case studies illustrating the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting potential applications in neuroprotection.

- Enzyme Regulation Investigation : Another investigation highlighted how this compound modulates TyrH activity through phosphorylation mechanisms, underscoring its significance in neurotransmitter synthesis regulation .

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMUCXATQAAMN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313627 | |

| Record name | Carbobenzoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-16-5 | |

| Record name | Carbobenzoxy-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.